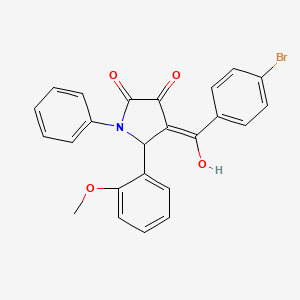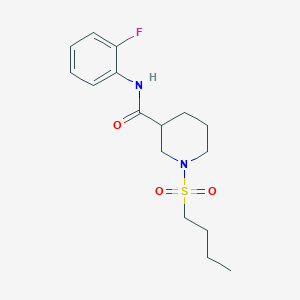![molecular formula C20H24FN3O B5497608 N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5497608.png)
N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, commonly known as FMPA, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. FMPA is a selective inhibitor of the dopamine transporter (DAT), a protein that is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting DAT, FMPA increases the concentration of dopamine in the synapse, leading to an enhancement of dopaminergic neurotransmission.
作用機序
FMPA selectively inhibits N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, a protein that is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting this compound, FMPA increases the concentration of dopamine in the synapse, leading to an enhancement of dopaminergic neurotransmission. FMPA has been shown to have a high affinity for this compound, with an IC50 value of 0.22 nM.
Biochemical and Physiological Effects:
FMPA has been shown to increase extracellular dopamine levels in the striatum of rats, as measured by microdialysis. FMPA has also been shown to increase locomotor activity in rats, which is consistent with the enhancement of dopaminergic neurotransmission. FMPA has been shown to have no effect on serotonin or norepinephrine transporters, indicating its selectivity for this compound.
実験室実験の利点と制限
One advantage of FMPA is its high selectivity for N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, which allows for the specific investigation of dopaminergic neurotransmission. Another advantage is its potency, with an IC50 value of 0.22 nM, which allows for the use of lower concentrations in experiments. One limitation of FMPA is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
For the study of FMPA include the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. FMPA could also be used to study the effects of dopamine on different brain regions and circuits, such as the prefrontal cortex and the mesolimbic pathway. The development of new derivatives of FMPA with improved solubility and selectivity could also be explored. Finally, the potential therapeutic applications of FMPA in the treatment of neurological and psychiatric disorders could be investigated.
合成法
The synthesis of FMPA involves the reaction of 2-(2-fluorophenyl)acetic acid with 4-(2-methylbenzyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting FMPA is then purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
科学的研究の応用
FMPA has been studied for its potential applications in the field of neuroscience, particularly in the study of dopamine neurotransmission. FMPA has been used as a tool to investigate the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and Parkinson's disease. FMPA has also been used to study the effects of dopamine on behavior, cognition, and emotion.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-16-6-2-3-7-17(16)14-23-10-12-24(13-11-23)15-20(25)22-19-9-5-4-8-18(19)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUCPUMTTUWPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine-4-carboxamide](/img/structure/B5497527.png)
![2-{2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B5497537.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(3-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5497539.png)
![3-ethyl-6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5497541.png)
![N-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5497543.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5497546.png)
![3-ethyl-6-iodo-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5497549.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5497555.png)

![N-[1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5497568.png)
![4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine](/img/structure/B5497578.png)

![1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5497597.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea](/img/structure/B5497599.png)